An In-depth Technical Guide to the Structural Elucidation of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea
An In-depth Technical Guide to the Structural Elucidation of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a logical and self-validating workflow. This document moves beyond a simple listing of procedures, offering insights into the rationale behind experimental choices and the interpretation of complex spectral data, grounded in established scientific principles.
Introduction: The Molecular Blueprint
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is a small organic molecule featuring a phenylurea group linked to a 2-oxopyrrolidine (a lactam) moiety via an ethyl bridge. Understanding its precise atomic connectivity and spatial arrangement is critical for predicting its chemical behavior, biological activity, and potential applications in medicinal chemistry. This guide will systematically deconstruct the molecule using a multi-technique analytical approach, providing a robust framework for its definitive structural confirmation.
The Core Strategy: A Multi-Pronged Analytical Approach
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which reveal key structural motifs.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
The following sections will delve into the theoretical underpinnings and practical application of each technique in the context of elucidating the structure of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Singlet | 1H | NH (urea, adjacent to phenyl) | The deshielding effect of the aromatic ring and the adjacent carbonyl group results in a downfield shift. |
| ~7.4-7.0 | Multiplet | 5H | Aromatic CH | Protons on the phenyl ring will exhibit characteristic splitting patterns depending on their substitution. |
| ~6.2 | Triplet | 1H | NH (urea, adjacent to ethyl) | Coupling to the adjacent CH₂ group will result in a triplet. |
| ~3.4 | Triplet | 2H | CH₂ (pyrrolidinone ring, adjacent to C=O) | The electron-withdrawing effect of the carbonyl group causes a downfield shift. |
| ~3.3 | Quartet | 2H | CH₂ (ethyl, adjacent to NH) | Coupling to the adjacent NH and CH₂ groups will lead to a more complex splitting pattern, likely a quartet of triplets. |
| ~2.3 | Triplet | 2H | CH₂ (ethyl, adjacent to pyrrolidinone N) | The nitrogen atom of the pyrrolidinone ring will cause a moderate downfield shift. |
| ~2.0 | Quintet | 2H | CH₂ (pyrrolidinone ring) | This central methylene group in the pyrrolidinone ring will be split by its two neighboring CH₂ groups. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (pyrrolidinone) | The carbonyl carbon of the lactam is highly deshielded. |
| ~155 | C=O (urea) | The urea carbonyl carbon is also significantly deshielded. |
| ~140 | Aromatic C (quaternary) | The carbon atom of the phenyl ring attached to the urea nitrogen. |
| ~129 | Aromatic CH | Phenyl ring carbons. |
| ~122 | Aromatic CH | Phenyl ring carbons. |
| ~118 | Aromatic CH | Phenyl ring carbons. |
| ~49 | CH₂ (pyrrolidinone ring, adjacent to N) | The nitrogen atom causes a downfield shift. |
| ~42 | CH₂ (ethyl, adjacent to pyrrolidinone N) | The nitrogen atom causes a downfield shift. |
| ~39 | CH₂ (ethyl, adjacent to NH) | The urea nitrogen causes a moderate downfield shift. |
| ~31 | CH₂ (pyrrolidinone ring, adjacent to C=O) | The carbonyl group causes a downfield shift. |
| ~18 | CH₂ (pyrrolidinone ring) | The central methylene carbon of the pyrrolidinone ring. |
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecule.[3][4]
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling relationships, allowing for the tracing of proton networks within the ethyl bridge and the pyrrolidinone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, definitively linking the proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is critical for connecting the phenyl group to the urea moiety, the urea to the ethyl bridge, and the ethyl bridge to the pyrrolidinone ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the resulting spectra to assemble the molecular structure.
Mass Spectrometry (MS): Weighing the Evidence and Mapping Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.
Expected High-Resolution Mass Spectrometry (HRMS) Data
The molecular formula of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is C₁₃H₁₇N₃O₂. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the elemental composition.
-
Calculated Exact Mass ([M+H]⁺): 248.1399
-
Experimental HRMS: The measured value should be within a few parts per million (ppm) of the calculated mass.
Predicted Fragmentation Pattern
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) will induce fragmentation of the molecule at its weakest bonds.[6] The analysis of these fragments provides further confirmation of the proposed structure.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 120 | [C₆H₅NCO + H]⁺ | Cleavage of the N-C bond between the urea and the ethyl group, forming phenyl isocyanate. |
| 119 | [C₆H₅NH₂]⁺ | Cleavage of the urea C-N bond to form aniline. |
| 93 | [C₆H₅NH]⁺ | Further fragmentation of the aniline ion. |
| 84 | [C₄H₆NO]⁺ | Cleavage of the N-C bond of the ethyl bridge attached to the pyrrolidinone ring. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺.
-
High-Resolution Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions, which are then used to confirm the proposed structure.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300-3400 | N-H stretch | Urea | The N-H bonds in the urea moiety will exhibit characteristic stretching vibrations.[8] |
| ~1680 | C=O stretch | Urea (Amide I band) | The carbonyl group of the urea will have a strong absorption band.[9] |
| ~1640 | C=O stretch | Lactam (Amide I band) | The carbonyl group of the five-membered pyrrolidinone ring will also show a strong absorption.[10] |
| ~1550 | N-H bend | Urea (Amide II band) | The bending vibration of the N-H bond in the urea.[11] |
| 3000-3100 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl ring. |
| 2850-2960 | C-H stretch | Aliphatic | Stretching vibrations of the C-H bonds in the ethyl bridge and pyrrolidinone ring. |
| 1600, 1490 | C=C stretch | Aromatic | Characteristic skeletal vibrations of the phenyl ring. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be analyzed directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.
Integrated Data Analysis and Structural Confirmation: The Complete Picture
The true power of this multi-technique approach lies in the integration of all the spectroscopic data. The information from each technique should be consistent and complementary, leading to a single, unambiguous structural assignment.
The workflow for integrated analysis is as follows:
Caption: Workflow for the integrated structural elucidation of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea.
The molecular formula from HRMS provides the elemental composition. IR spectroscopy confirms the presence of the key functional groups (urea, lactam, aromatic ring). 1D and 2D NMR spectroscopy then piece together the molecular puzzle, establishing the precise connectivity of all atoms. The fragmentation pattern observed in the MS/MS spectrum serves as a final check, ensuring that the proposed structure is consistent with the observed bond cleavages.
Conclusion: A Robust and Reliable Methodology
The structural elucidation of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is a clear demonstration of the power of modern analytical chemistry. By systematically applying and integrating data from NMR, MS, and IR spectroscopy, a confident and unambiguous structural assignment can be achieved. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the structural characterization of novel small molecules, emphasizing the importance of a multi-faceted, self-validating analytical strategy.
References
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
-
Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Hoyt, D. W., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Concepts in Magnetic Resonance Part A, 32A(5), 355-381. [Link]
-
Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]
-
Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119. [Link]
-
Kumar, S., & Singh, R. (2014). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. International Journal of Pharmaceutical Sciences and Research, 5(9), 3843. [Link]
-
Abdel-Rahman, L. H., et al. (2014). Infrared spectra of urea (U) and its complexes. Journal of Molecular Structure, 1074, 459-465. [Link]
-
Kumar, A., et al. (2021). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(12), e9161. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]
-
MDPI. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]
-
Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Semantic Scholar. (n.d.). Supplementary Information. [Link]
-
Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in brief, 21, 485–500. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]
-
Der Pharma Chemica. (n.d.). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
